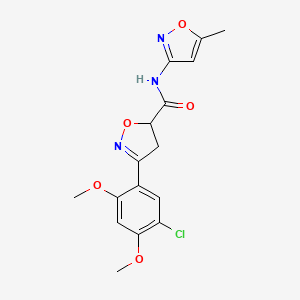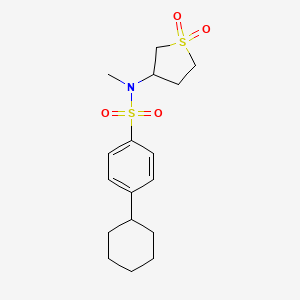![molecular formula C19H26N4O2 B4186781 N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4186781.png)
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide
Übersicht
Beschreibung
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide is a chemical compound that has been widely used in scientific research applications. This compound is commonly referred to as ABT-888, and it is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and the inhibition of this enzyme has been shown to enhance the efficacy of chemotherapy and radiation therapy.
Wirkmechanismus
ABT-888 works by inhibiting the activity of PARP, which is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. By inhibiting PARP, ABT-888 prevents the repair of DNA damage and enhances the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
ABT-888 has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in a variety of cancer types, including breast, ovarian, and lung cancer. ABT-888 has also been shown to have a synergistic effect with other PARP inhibitors, such as olaparib.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ABT-888 in lab experiments is its potent inhibitory activity against PARP. This makes it an ideal compound for studying the role of PARP in DNA repair and cancer cell survival. However, one of the limitations of using ABT-888 is its potential toxicity in non-cancer cells. This can make it difficult to study the effects of this compound on normal cells and tissues.
Zukünftige Richtungen
There are several future directions for the study of ABT-888 and its role in cancer therapy. One area of research is the development of new PARP inhibitors that are more potent and selective than ABT-888. Another area of research is the identification of biomarkers that can predict the response to PARP inhibitors, such as ABT-888, in cancer patients. Additionally, there is a need for clinical trials to determine the optimal dosing and treatment schedule for ABT-888 in combination with chemotherapy and radiation therapy.
Wissenschaftliche Forschungsanwendungen
ABT-888 has been extensively studied in the field of cancer research. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. This compound has also been studied in combination with other PARP inhibitors, such as olaparib, to determine the optimal dosing and treatment schedule.
Eigenschaften
IUPAC Name |
N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(24)20-11-10-18-22-16-12-15(8-9-17(16)23(18)2)21-19(25)14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPZANAKKWBCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4186699.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4186707.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4186709.png)
![1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4186717.png)
![3-[(benzylamino)carbonyl]-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4186723.png)


![N-(5-chloro-2-methylphenyl)-4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4186751.png)
![3-ethoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4186758.png)
![2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4186763.png)
![7-[chloro(difluoro)methyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186767.png)
![1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4186771.png)
![5-(2-furyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4186775.png)
![3-(allyloxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4186777.png)